N3-isopropyl-1H-pyrazole-3,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
3-N-propan-2-yl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C6H12N4/c1-4(2)8-6-3-5(7)9-10-6/h3-4H,1-2H3,(H4,7,8,9,10) |
InChI Key |
AQNFKSGEBLQBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NNC(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for N3 Isopropyl 1h Pyrazole 3,5 Diamine
Established Synthetic Routes to the Core Pyrazole (B372694) System
The formation of the 3,5-diaminopyrazole scaffold is a well-established process in heterocyclic chemistry. The most prevalent and efficient method involves the condensation of a dinitrile precursor with a hydrazine (B178648) derivative.
Key Precursors and Starting Materials for Pyrazole Ring Formation
The primary starting material for the synthesis of the 3,5-diaminopyrazole core is malononitrile (B47326) and its derivatives. Malononitrile, a C3 dinitrile, readily reacts with hydrazine to form the pyrazole ring. mdpi.comconnectjournals.com This reaction is versatile and can be adapted to produce a variety of substituted 3,5-diaminopyrazoles by using substituted malononitriles or substituted hydrazines.
For the synthesis of N-substituted pyrazoles, a key alternative is the use of a substituted hydrazine . In the context of N3-isopropyl-1H-pyrazole-3,5-diamine, isopropylhydrazine would be the logical precursor to introduce the isopropyl group directly onto a nitrogen atom of the pyrazole ring during its formation.
Another class of precursors are dicyanomethylene derivatives, which can be generated from the reaction of malononitrile with various electrophiles. These intermediates can then undergo cyclization with hydrazine to yield the 3,5-diaminopyrazole ring system. mdpi.com
| Precursor Class | Specific Example | Role in Synthesis |
| Dinitriles | Malononitrile | Provides the C3, C4, and C5 atoms of the pyrazole ring. |
| Hydrazines | Hydrazine Hydrate (B1144303) | Provides the N1 and N2 atoms of the pyrazole ring. |
| Substituted Hydrazines | Isopropylhydrazine | Provides the N1 and N2 atoms and introduces the N-isopropyl substituent. |
Mechanistic Considerations in Pyrazole Annulation
The formation of the 3,5-diaminopyrazole ring from malononitrile and hydrazine proceeds through a well-understood condensation-cyclization mechanism. The process is initiated by the nucleophilic attack of a nitrogen atom of the hydrazine molecule on one of the nitrile groups of malononitrile. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining nitrile group. Subsequent tautomerization leads to the stable aromatic 3,5-diaminopyrazole ring.
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and can be performed at room temperature or with gentle heating. mdpi.com The high reactivity of the nitrile groups in malononitrile facilitates this cyclization process.
Installation of the Isopropyl Group at the N3 Position
The introduction of the isopropyl group at a nitrogen atom of the pyrazole ring can be achieved either during the ring formation or by post-functionalization of a pre-formed 3,5-diaminopyrazole. Due to tautomerism in the 1H-pyrazole-3,5-diamine system, an N-substituent can be considered at either the N1 or N3 position. For clarity and based on common synthetic strategies, this section will focus on the installation at the N1 position, which is equivalent to the N3 position through tautomeric equilibrium.
Regioselective Amination Protocols
The most direct method for the regioselective synthesis of 1-isopropyl-1H-pyrazole-3,5-diamine is the reaction of isopropylhydrazine with malononitrile . This approach introduces the isopropyl group onto the pyrazole nitrogen in a single step during the ring-forming reaction. The reaction of substituted hydrazines with malononitrile is a known method for producing 1-substituted 3,5-diaminopyrazoles. researchgate.net
Alternatively, direct N-alkylation of 3,5-diamino-1H-pyrazole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) presents a potential, though more complex, route. The challenge with this method lies in controlling the regioselectivity (N1 vs. N2 alkylation) and the potential for competing alkylation of the exocyclic amino groups at C3 and C5. The regioselectivity of N-alkylation in pyrazoles is influenced by both steric and electronic factors. acs.orgbeilstein-journals.org The presence of two amino groups can further complicate the reaction, potentially leading to a mixture of products.
| Method | Reagents | Advantages | Potential Challenges |
| Cyclization with Substituted Hydrazine | Isopropylhydrazine + Malononitrile | Direct, one-step synthesis of the N-isopropyl pyrazole core. Good regioselectivity. | Availability of isopropylhydrazine. |
| Direct N-Alkylation | 3,5-diamino-1H-pyrazole + Isopropyl halide | Utilizes a readily available pyrazole core. | Poor regioselectivity (N1 vs. N2), potential for N-alkylation of amino groups, formation of multiple products. |
Optimization of Reaction Conditions for N-Alkylation
For the direct N-alkylation approach, careful optimization of reaction conditions would be crucial to favor the desired N1-isopropylation. This would involve screening various bases, solvents, and reaction temperatures.
Table of Potential Reaction Conditions for N-Alkylation:
| Parameter | Variations | Expected Influence on Regioselectivity |
| Base | K₂CO₃, NaH, Cs₂CO₃ | The choice of base can influence the deprotonation equilibrium between the two ring nitrogens, thereby affecting the site of alkylation. Stronger bases like NaH might lead to less selectivity. |
| Solvent | DMF, DMSO, Acetonitrile, THF | The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazole anion and the electrophile, thus influencing the N1/N2 ratio. beilstein-journals.org |
| Temperature | Room Temperature to Reflux | Higher temperatures may lead to a thermodynamic product distribution, while lower temperatures might favor the kinetic product. |
| Alkylating Agent | Isopropyl bromide, Isopropyl iodide, Isopropyl tosylate | The reactivity of the leaving group can influence the reaction rate and potentially the selectivity. |
Given the challenges of direct alkylation, the cyclization route using isopropylhydrazine remains the more synthetically viable and regioselective method for preparing this compound.
Formation of the Diamine Functionality at C3 and C5
The presence of the two amino groups at the C3 and C5 positions is a direct consequence of the choice of the key precursor, malononitrile. The two nitrile groups of malononitrile are the precursors to the two amino groups in the final 3,5-diaminopyrazole product.
During the cyclization reaction with hydrazine or a substituted hydrazine, the nitrogen atoms of the hydrazine attack the carbon atoms of the nitrile groups. Following intramolecular cyclization and subsequent tautomerization, these nitrile carbons become the C3 and C5 atoms of the pyrazole ring, and the nitrile nitrogens are converted into the exocyclic amino groups. Therefore, the synthesis of the 3,5-diaminopyrazole core inherently establishes the desired diamine functionality. mdpi.comconnectjournals.com
Strategies for Amine Introduction via Reduction or Substitution
The introduction of amino groups onto the pyrazole ring is a critical step in the synthesis of this compound. Two primary strategies for this transformation are the reduction of nitro groups and nucleophilic substitution reactions.
Reduction of Nitro Groups: A common and effective method for introducing amino groups to an aromatic ring is through the reduction of precursor nitro compounds. In the context of pyrazole synthesis, this typically involves the nitration of a pyrazole intermediate, followed by reduction of the resulting nitro groups to amines. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions.
A widely used method involves the use of a metal catalyst, such as iron, tin, or palladium, in the presence of an acid or a hydrogen source like hydrazine hydrate. For instance, the reduction of dinitropyrazoles can be efficiently achieved using iron powder in the presence of hydrazine hydrate. rsc.org This method is often preferred due to its effectiveness and relatively mild conditions.
| Reducing Agent | Typical Reaction Conditions | Advantages |
| Fe/NH₄Cl | Aqueous ethanol, reflux | Cost-effective, readily available |
| SnCl₂/HCl | Concentrated HCl, room temperature | Effective for a wide range of substrates |
| H₂/Pd-C | Methanol, atmospheric pressure | Clean reaction with water as the only byproduct |
| Na₂S₂O₄ | Aqueous solution, room temperature | Mild conditions, suitable for sensitive functional groups |
Nucleophilic Aromatic Substitution: While less common for the synthesis of simple aminopyrazoles, nucleophilic aromatic substitution (SNAr) can be a viable strategy in certain cases. This approach involves the displacement of a suitable leaving group, such as a halogen, from the pyrazole ring by an amine source, like ammonia (B1221849) or an amide anion. The success of this method is highly dependent on the activation of the pyrazole ring by electron-withdrawing groups.
Role of Protective Group Chemistry in Diamine Synthesis
In the synthesis of complex molecules like this compound, which contains multiple reactive sites, the use of protecting groups is often indispensable. Protecting groups are temporarily introduced to block a specific functional group from reacting while transformations are carried out elsewhere in the molecule. For the synthesis of diaminopyrazoles, protecting groups for the amine functionalities are crucial to control regioselectivity and prevent unwanted side reactions.
The Boc (tert-butoxycarbonyl) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. In the context of pyrazole synthesis, Boc protection can be challenging due to the presence of multiple nitrogen atoms (both endocyclic and exocyclic) that can be acylated. This can lead to a mixture of mono- and di-substituted regioisomers, which are often difficult to separate. mdpi.com
To circumvent these challenges, several strategies have been developed. One approach involves the acylation of aminopyrazoles with an excess of the acylating agent, followed by selective saponification of the acyl group attached to the endocyclic pyrazole nitrogen. mdpi.com Another strategy is to employ bulky protecting groups that sterically hinder the protection of one of the amino groups, thus allowing for selective functionalization of the other.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) or HCl | Stable to a wide range of nucleophiles and bases. |
| Cbz | Benzyl chloroformate | H₂/Pd-C (hydrogenolysis) | Stable to acidic and basic conditions. |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride | Piperidine | Base-labile, useful in orthogonal protection strategies. |
| Trityl | Trityl chloride | Mild acid | Bulky group, can offer steric hindrance for selectivity. |
The strategic use of these protecting groups allows for the sequential and regioselective introduction of different substituents onto the pyrazole core, which is essential for the synthesis of specifically substituted compounds like this compound.
Multi-step Synthetic Sequences Leading to this compound
A plausible multi-step synthetic sequence for this compound can be designed by combining the strategies for amine introduction and the use of protecting groups. A hypothetical route could commence with a commercially available or readily synthesized pyrazole precursor.
One potential synthetic pathway is outlined below:
Nitration: The initial step would involve the nitration of a suitable pyrazole precursor to introduce two nitro groups at the 3- and 5-positions. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
N-Alkylation: The next step would be the introduction of the isopropyl group at one of the ring nitrogen atoms. This can be achieved by reacting the dinitropyrazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. The regioselectivity of this step can be influenced by the steric hindrance of the substituents on the pyrazole ring.
Reduction: The dinitro compound is then reduced to the corresponding diamine. As mentioned previously, a common method for this transformation is the use of iron powder and hydrazine hydrate. rsc.org This step yields the target molecule, this compound.
An alternative approach could involve the synthesis of the pyrazole ring from acyclic precursors, incorporating the isopropyl group at an early stage. For example, the condensation of a β-diketone with isopropylhydrazine would lead to an N-isopropylpyrazole. Subsequent nitration and reduction steps would then furnish the desired product.
| Step | Transformation | Typical Reagents and Conditions |
| 1 | Double Nitration of Pyrazole | HNO₃/H₂SO₄, 0 °C to room temperature |
| 2 | N-Isopropylation | 2-Bromopropane, K₂CO₃, DMF, heat |
| 3 | Reduction of Nitro Groups | Fe, NH₄Cl, Ethanol/Water, reflux |
It is important to note that the optimization of reaction conditions, such as temperature, solvent, and stoichiometry, would be crucial to maximize the yield and purity of the final product.
Atom Economy and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several metrics can be used to evaluate the "greenness" of a synthetic route, with atom economy being a key concept.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Reactions with high atom economy are those in which most of the atoms of the reactants are incorporated into the final product, minimizing the generation of waste. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies.
In the proposed synthesis of this compound, the reduction of the dinitro intermediate to the diamine using catalytic hydrogenation (H₂/Pd-C) would have a higher atom economy compared to methods that use stoichiometric reducing agents like tin(II) chloride, which generate significant amounts of metallic waste.
Other Green Chemistry Metrics: Beyond atom economy, other metrics are also important for assessing the environmental impact of a synthesis:
E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
Reaction Mass Efficiency (RME): RME is the ratio of the mass of the desired product to the total mass of all reactants used in the reaction.
Use of Renewable Feedstocks and Greener Solvents: The use of starting materials derived from renewable resources and the replacement of hazardous organic solvents with greener alternatives like water or ethanol can significantly improve the sustainability of a synthesis. researchgate.net
Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste.
By carefully selecting reagents, reaction conditions, and purification methods, the synthesis of this compound can be designed to be more efficient and environmentally benign.
Spectroscopic and Advanced Characterization Techniques for N3 Isopropyl 1h Pyrazole 3,5 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Applications for Chemical Shift Analysis and Coupling Patterns
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of N3-isopropyl-1H-pyrazole-3,5-diamine is expected to show distinct signals corresponding to each unique proton environment.
The isopropyl group should produce two characteristic signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, arising from spin-spin coupling between them. The amino groups (-NH₂) at positions C3 and C5, along with the pyrazole (B372694) ring NH, are expected to appear as broad singlets due to rapid proton exchange and quadrupole broadening effects from the adjacent nitrogen atoms. The lone proton attached to the C4 position of the pyrazole ring is anticipated to be a sharp singlet, as it has no adjacent protons to couple with.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Isopropyl -CH₃ | 1.2 - 1.4 | Doublet (d) | 6H |
| Isopropyl -CH | 3.5 - 3.8 | Septet (sept) | 1H |
| Pyrazole C4-H | 5.0 - 5.3 | Singlet (s) | 1H |
| C5-NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H |
| N3-NH | 6.0 - 7.0 | Broad Singlet (br s) | 1H |
| Pyrazole N1-H | 9.0 - 11.0 | Broad Singlet (br s) | 1H |
Carbon-13 NMR (¹³C NMR) Applications for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The pyrazole ring itself contains three carbon atoms. The C3 and C5 carbons, being attached to electron-donating amino groups, are expected to be significantly shielded and appear at a characteristic chemical shift. The C4 carbon will appear at a different shift, influenced by its position between the two nitrogen-bearing carbons. The isopropyl group will show two signals corresponding to its methyl and methine carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Isopropyl -C H₃ | 22 - 25 |
| Isopropyl -C H | 45 - 50 |
| Pyrazole C4 | 80 - 85 |
| Pyrazole C3 & C5 | 145 - 155 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a clear cross-peak would be observed between the isopropyl methine (CH) septet and the methyl (CH₃) doublet, confirming the presence of the isopropyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signals to their corresponding carbon signals from the ¹³C NMR spectrum. For example, it would show a correlation between the proton signal at δ ~1.3 ppm and the carbon signal at δ ~23 ppm, assigning them to the isopropyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different molecular fragments. A key expected correlation would be between the isopropyl methine proton and the C3 carbon of the pyrazole ring, unambiguously confirming the N-isopropyl substitution point.
NOESY (Nuclear Overhauser Effect Spectroscopy): While more critical for complex stereochemical analysis, NOESY can show through-space proximity. It could potentially show a correlation between the isopropyl protons and the C4-H of the pyrazole ring, helping to confirm the conformation of the side chain relative to the ring.
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula. For this compound, with the chemical formula C₆H₁₂N₄, HRMS would be used to confirm this exact composition by matching the experimentally measured mass to the calculated theoretical mass.
Molecular Formula: C₆H₁₂N₄
Calculated Exact Mass: 140.1062 g/mol
An experimental HRMS value matching this calculated mass would provide strong evidence for the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. The resulting pattern of fragment ions provides a "fingerprint" that can be used to deduce the original structure. The fragmentation of this compound would likely proceed through characteristic pathways. A primary and highly probable fragmentation would be the loss of a propyl radical (•C₃H₇) from the parent ion, resulting from the cleavage of the C-N bond of the isopropyl group. Fragmentation of the pyrazole ring itself, a common pathway for such heterocycles, could involve the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).
Predicted Key Fragments in MS/MS Analysis of this compound
| m/z (Mass/Charge) | Proposed Fragment Identity | Proposed Neutral Loss |
| 140 | [M]⁺ | - |
| 97 | [M - C₃H₇]⁺ | Isopropyl radical |
| 70 | [C₃H₄N₂]⁺ | Ring fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the molecular vibrations of this compound. These methods provide a detailed fingerprint of the molecule by probing the vibrational transitions of its covalent bonds. The analysis of this compound reveals characteristic vibrational modes corresponding to its primary functional groups: the amino (-NH₂) groups, the isopropyl (-CH(CH₃)₂) substituent, and the pyrazole heterocyclic ring.
The high-frequency region of the IR spectrum is dominated by N-H and C-H stretching vibrations. The two amino groups at the C3 and C5 positions give rise to distinct symmetric and asymmetric stretching bands, typically observed in the 3100-3500 cm⁻¹ range. connectjournals.commdpi.com Specifically, a broad absorption band around 3346 cm⁻¹ can be attributed to N-H stretching, while a band near 3165 cm⁻¹ is characteristic of the –NH₂ stretch in similar 3,5-diaminopyrazole structures. connectjournals.com The isopropyl group presents characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring is expected at slightly higher wavenumbers, in the 3000-3100 cm⁻¹ region.
The fingerprint region, below 1700 cm⁻¹, contains a wealth of structural information. The N-H bending vibrations (scissoring) of the primary amine groups are typically found around 1600-1650 cm⁻¹. The pyrazole ring itself exhibits a series of characteristic vibrations. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1400-1600 cm⁻¹ region. Vibrations corresponding to C-N and N-N stretching are generally observed between 1100 and 1400 cm⁻¹. Deformations and rocking vibrations of the isopropyl group's methyl components also appear in this region. Ring deformation modes for the pyrazole scaffold are typically observed at lower frequencies, often around 630-640 cm⁻¹.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the pyrazole ring and the C-C bonds of the isopropyl group are often more prominent in the Raman spectrum. While specific experimental Raman data for this compound is not widely available, analysis of related structures like 3,5-dimethylpyrazole (B48361) shows that combined IR and Raman analysis, supported by theoretical density functional theory (DFT) calculations, allows for a firm assignment of most observed vibrational bands. nih.govnih.gov
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Asymmetric & Symmetric N-H Stretching | Amino (-NH₂) | 3100 - 3500 | IR |
| Aromatic C-H Stretching | Pyrazole Ring | 3000 - 3100 | IR |
| Aliphatic C-H Stretching | Isopropyl (-CH(CH₃)₂) | 2850 - 3000 | IR, Raman |
| N-H Bending (Scissoring) | Amino (-NH₂) | 1600 - 1650 | IR |
| C=N / C=C Ring Stretching | Pyrazole Ring | 1400 - 1600 | IR, Raman |
| C-H Bending | Isopropyl (-CH(CH₃)₂) | 1350 - 1470 | IR |
| C-N / N-N Ring Stretching | Pyrazole Ring | 1100 - 1400 | IR, Raman |
| Pyrazole Ring Deformation | Pyrazole Ring | ~630 - 640 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For this compound, the pyrazole ring constitutes the primary chromophore, the part of the molecule responsible for absorbing light. The presence of two amino groups as powerful auxochromes significantly influences the absorption characteristics.
The unsubstituted pyrazole molecule exhibits a strong absorption band in the gas phase with a maximum (λmax) around 203 nm. nih.gov This absorption is attributed to a high-energy π→π* transition, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. nih.govlibretexts.org These transitions are characteristic of aromatic systems and typically have high molar absorptivities.
In this compound, the electronic properties are modulated by the substituents. The two amino groups at the C3 and C5 positions act as strong electron-donating auxochromes. The lone pairs of electrons on the nitrogen atoms can delocalize into the pyrazole ring's π-system, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to the parent pyrazole.
Furthermore, the presence of non-bonding electrons (n-electrons) on the amino nitrogens and the pyridine-like nitrogen of the pyrazole ring allows for n→π* transitions. libretexts.org In these transitions, an electron from a non-bonding orbital is excited to an antibonding π* orbital. Typically, n→π* transitions are of lower energy (occur at longer wavelengths) and have significantly lower intensity (molar absorptivity) than π→π* transitions. libretexts.org The isopropyl group at the N3 position is an alkyl group and acts as a weak auxochrome, having a minor electronic effect compared to the amino groups.
Based on studies of similarly substituted pyrazoles, the primary π→π* absorption band for this compound is expected to be significantly red-shifted into the 240-300 nm range. For instance, some complex pyrazole derivatives show absorption maxima extending to 300 nm and beyond. The lower-energy n→π* transitions may appear as a shoulder on the main absorption band or as a separate, weak band at a longer wavelength.
The following table outlines the anticipated electronic transitions for this compound.
| Electronic Transition | Chromophore / Functional Group Involved | Expected λmax Range (nm) | Relative Intensity |
| π→π | Pyrazole ring conjugated with amino groups | ~240 - 300 | High |
| n→π | Non-bonding electrons on N atoms (amino/ring) | >300 | Low |
Structural Elucidation and Conformational Analysis of N3 Isopropyl 1h Pyrazole 3,5 Diamine
X-ray Crystallography for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for N3-isopropyl-1H-pyrazole-3,5-diamine is not publicly available, the solid-state structure can be inferred by examining the crystallographic data of closely related compounds, such as 3,5-diamino-4-benzyl-1H-pyrazole. nih.gov The solid-state arrangement of pyrazole (B372694) derivatives is largely governed by intermolecular forces, particularly hydrogen bonding. nih.gov
In the solid state, pyrazole derivatives, especially those with hydrogen-bond donor and acceptor groups, tend to form extensive intermolecular networks. science.gov For this compound, the presence of two primary amine groups and the pyrazole ring nitrogen atoms facilitates the formation of a robust hydrogen-bonding network. It is anticipated that the crystal packing would involve N-H···N and N-H···π interactions. nih.gov The amino groups can act as hydrogen bond donors to the nitrogen atoms of adjacent pyrazole rings, leading to the formation of chains or more complex three-dimensional structures. In the case of 3,5-diamino-4-benzyl-1H-pyrazole, the pyrazole units form catemer motifs through N—H⋯N hydrogen bonding. nih.gov Similar motifs are plausible for this compound, where molecules are linked head-to-tail, creating extended chains. The isopropyl group, being non-polar, would likely be oriented to minimize steric hindrance within the packed structure.
Table 1: Predicted Hydrogen Bonding Parameters in Solid-State this compound (based on related structures)
| Donor | Acceptor | Type of Interaction | Predicted Distance (Å) |
|---|---|---|---|
| N-H (amine) | N (pyrazole) | Intermolecular | 2.8 - 3.2 |
| N-H (pyrazole) | N (amine) | Intermolecular | 2.8 - 3.2 |
Note: The data in this table is predictive and based on typical hydrogen bond lengths observed in similar molecular crystals.
Within a crystal lattice, the conformation of flexible moieties like the isopropyl and amine groups is dictated by a balance between intramolecular energetics and intermolecular packing forces. The amine groups at the C3 and C5 positions are expected to be largely planar with the pyrazole ring to maximize resonance stabilization. However, some pyramidalization may occur to accommodate hydrogen bonding with neighboring molecules.
Gas-Phase Conformational Studies using Theoretical and Experimental Methods
Experimental gas-phase studies, such as microwave spectroscopy, provide precise information about the conformational preferences of molecules in an isolated state, free from intermolecular interactions. While specific experimental data for this compound is not available, theoretical calculations using methods like Density Functional Theory (DFT) can offer valuable insights into its gas-phase conformational landscape.
The primary conformational flexibility in this compound arises from the rotation of the isopropyl group around the N1-C(isopropyl) bond and the orientations of the two amine groups. Theoretical studies on other N-alkyl substituted heterocycles have shown that the conformational preference of the alkyl group is a delicate balance of steric and electronic effects. For an N-isopropyl group, different staggered conformations are possible. The relative energies of these conformers would depend on the steric interactions between the methyl groups of the isopropyl substituent and the adjacent amine group on the pyrazole ring. It is likely that the most stable conformer in the gas phase will have the isopropyl group oriented to minimize these steric repulsions.
Analysis of Tautomerism and Isomerism in the Pyrazole Diamine System
Substituted pyrazoles can exist in different tautomeric forms, which can significantly influence their chemical and physical properties. ncats.io For this compound, several tautomers are possible due to the migration of a proton. The primary tautomeric equilibrium to consider is the annular tautomerism involving the pyrazole ring nitrogens, although in this N-substituted pyrazole, this is fixed. However, amino-imino tautomerism of the exocyclic amino groups is a possibility.
Furthermore, positional isomerism is an important consideration. The isopropyl group could potentially be attached to the C3 or C5 positions, leading to different isomers with distinct properties. The specified name "this compound" implies the isopropyl group is on a nitrogen atom, but depending on the synthesis, other isomers could be present. DFT calculations on related 3(5)-substituted pyrazoles have shown that the relative stability of tautomers is influenced by the electronic nature of the substituents. ncats.io Electron-donating groups like amino and alkyl groups tend to favor specific tautomeric forms. ncats.io
Table 2: Possible Tautomers of N-isopropyl-1H-pyrazole-3,5-diamine
| Tautomer Name | Structure | Key Features |
|---|---|---|
| 1-isopropyl-1H-pyrazole-3,5-diamine | Isopropyl on N1 | Aromatic pyrazole ring |
| 1-isopropyl-5-imino-4,5-dihydro-1H-pyrazol-3-amine | One exocyclic imino group | Partial loss of aromaticity |
Electronic Structure and Aromaticity Assessment of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle with a 6π-electron system. The aromaticity of the pyrazole ring in this compound is influenced by its substituents. The two amino groups at the C3 and C5 positions are strong π-donors, which increase the electron density of the pyrazole ring. This increased electron density can affect the ring's reactivity and its interaction with other molecules.
Reactivity Profile and Derivatization Chemistry of N3 Isopropyl 1h Pyrazole 3,5 Diamine
Nucleophilic Reactivity of the Amine Functionalities
The two exocyclic amino groups are primary nucleophilic sites. Their reactivity can be modulated by the electronic environment of the pyrazole (B372694) ring and the specific reaction conditions employed. Generally, the amino group at the C3 position is considered more nucleophilic than the C5 amino group in N1-substituted diaminopyrazoles, a principle observed in analogous heterocyclic systems like 3,5-diamino-1,2,4-triazoles due to electronic factors. researchgate.net This differential reactivity allows for regioselective derivatization under controlled conditions.
Acylation, Sulfonylation, and Carbamoylation Reactions
The amine functionalities readily undergo reactions with acylating, sulfonylating, and carbamoylating agents. These transformations are crucial for introducing a variety of functional groups that can modulate the compound's physicochemical properties.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides typically occurs at the more nucleophilic 3-amino group under equimolar conditions. The use of excess acylating agent can lead to diacylation, affording the 3,5-diacylamino derivative. The resulting amides are significantly less basic and nucleophilic than the parent amines. In some specialized contexts, 5-aminopyrazoles can participate in cascade reactions, such as a Wolff rearrangement followed by acylation, to yield fused pyrazolo[3,4-b]pyridin-6-ones. researchgate.net
Sulfonylation: Similar to acylation, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride) is expected to proceed regioselectively at the 3-amino group. The resulting sulfonamide is a stable functional group that is a key component in many pharmaceutical compounds. The reduced nucleophilicity of the C5-amine often prevents disulfonylation, making monosubstitution the predominant outcome. researchgate.net
Carbamoylation: The reaction with isocyanates or isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically efficient and proceed at one or both of the exocyclic amino groups, depending on the stoichiometry of the reagents. For instance, the reaction of pyrazole derivatives with thiosemicarbazide (B42300) can lead to the formation of N-thiocarbamoyl pyrazoles. nih.gov
| Reaction Type | Reagent Example | Typical Product | Key Observation |
|---|---|---|---|
| Acylation | Acetyl Chloride (1 eq.) | N-(1-isopropyl-5-amino-1H-pyrazol-3-yl)acetamide | Regioselective acylation at the more nucleophilic C3-amino group. researchgate.net |
| Sulfonylation | Tosyl Chloride | N-(1-isopropyl-5-amino-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide | Monosulfonylation is favored due to differential amine reactivity. researchgate.net |
| Carbamoylation | Phenyl Isocyanate | 1-(1-isopropyl-5-amino-1H-pyrazol-3-yl)-3-phenylurea | Forms stable urea derivatives. |
Alkylation and Reductive Amination Strategies
Direct alkylation of the exocyclic amino groups with alkyl halides can be challenging to control and may lead to overalkylation and competing N-alkylation of the pyrazole ring itself. Reductive amination offers a more controlled and efficient alternative for introducing alkyl groups.
This two-step, one-pot process involves the initial condensation of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl compound are preferred. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose. masterorganicchemistry.comnih.govorganic-chemistry.org This method is highly versatile, tolerates a wide range of functional groups, and reliably prevents overalkylation. harvard.eduorganic-chemistry.org
| Carbonyl Compound | Reducing Agent | Product Example | Reference |
|---|---|---|---|
| Acetone | Sodium Triacetoxyborohydride | N3,N3-diisopropyl-1H-pyrazole-3,5-diamine | nih.gov |
| Benzaldehyde | Sodium Cyanoborohydride | N3-benzyl-1-isopropyl-1H-pyrazole-3,5-diamine | masterorganicchemistry.com |
Condensation Reactions with Carbonyl Compounds (e.g., sodium nitromalonaldehyde (B3023284) monohydrate)
The 3,5-diamino arrangement makes the compound an excellent 1,3-dinucleophile for condensation reactions with 1,3-dielectrophiles, such as β-dicarbonyl compounds, to form fused heterocyclic systems. These reactions are fundamental in constructing more complex molecular architectures, particularly pyrazolo[1,5-a]pyrimidines. nih.gov
A noteworthy reagent in this context is sodium nitromalonaldehyde monohydrate. orgsyn.org This compound serves as a synthetic equivalent of nitromalonaldehyde, a 1,3-dielectrophile. The reaction of N3-isopropyl-1H-pyrazole-3,5-diamine with this reagent is expected to proceed via a double condensation, where the two amino groups attack the aldehyde functionalities. Subsequent dehydration leads to the formation of a 7-amino-2-isopropyl-5-nitropyrazolo[1,5-a]pyrimidine ring system. This type of cyclocondensation is a powerful strategy for synthesizing fused pyrazoles.
Electrophilic Aromatic Substitution on the Pyrazole Ring System
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The regioselectivity and rate of these reactions are strongly influenced by the electronic properties of the substituents on the ring. masterorganicchemistry.com
Regioselectivity and Electronic Effects of Substituents
In the case of this compound, the pyrazole ring is highly activated towards electrophilic attack. The two amino groups at C3 and C5 are powerful activating groups due to their ability to donate electron density to the ring through resonance (+R effect). libretexts.org This donation of lone-pair electrons significantly increases the nucleophilicity of the ring carbons.
The primary site for electrophilic substitution is the C4 position. Both the C3-amino and C5-amino groups direct electrophiles to their ortho and para positions. For both groups, the C4 position is ortho, making it the most electron-rich and sterically accessible site. The N1-isopropyl group has a minor electron-donating inductive effect (+I effect), which further contributes to the activation of the ring. Consequently, electrophilic substitution on this scaffold occurs with high regioselectivity at the C4 position. nih.govresearchgate.net
Nitration, Halogenation, and Sulfonation Studies
The high electron density at the C4 position facilitates a range of electrophilic substitution reactions under relatively mild conditions.
Nitration: The introduction of a nitro group at the C4 position can be achieved using standard nitrating agents. A mixture of concentrated nitric acid and sulfuric acid is a classic choice, although milder reagents like nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride can also be effective, particularly for highly activated systems. google.comsemanticscholar.orgresearchgate.net The reaction yields 1-isopropyl-4-nitro-1H-pyrazole-3,5-diamine.
Halogenation: Direct halogenation at the C4 position is readily accomplished. N-halosuccinimides (NCS, NBS, NIS) in a suitable solvent like DMSO provide a mild and efficient method for the chlorination, bromination, and iodination of 5-aminopyrazole systems, yielding the corresponding 4-halo derivatives in good to excellent yields. researchgate.netbeilstein-archives.org The reaction proceeds rapidly at room temperature, highlighting the activated nature of the C4 position.
Sulfonation: Sulfonation can be achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid. The reaction introduces a sulfonic acid group (-SO₃H) at the C4 position. Given the nucleophilic nature of the exocyclic amines, competing sulfonylation to form sulfamic acids is a possible side reaction that must be considered and controlled by optimizing reaction conditions.
| Reaction Type | Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-isopropyl-4-nitro-1H-pyrazole-3,5-diamine | 0°C to room temperature | google.com |
| Bromination | N-Bromosuccinimide (NBS) | 4-bromo-1-isopropyl-1H-pyrazole-3,5-diamine | DMSO, room temperature | researchgate.netbeilstein-archives.org |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-chloro-1-isopropyl-1H-pyrazole-3,5-diamine | DMSO, room temperature | beilstein-archives.org |
| Sulfonation | Fuming H₂SO₄ | 7-amino-2-isopropyl-2H-pyrazolo[4,3-c]isothiazole 5,5-dioxide | Elevated temperature | wikipedia.org |
Cyclocondensation Reactions to Form Fused Heterocycles
The presence of two amino groups on the pyrazole ring of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These reactions typically involve the condensation of the diaminopyrazole with a 1,3-dielectrophilic species, leading to the formation of a new six-membered ring fused to the pyrazole core.
The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole derivatives is a well-established methodology in heterocyclic chemistry. nih.govnih.gov These reactions generally proceed by reacting the 5-aminopyrazole with either α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to other 5-aminopyrazoles.
One common approach involves the reaction with α,β-unsaturated ketones. nih.govmdpi.com This reaction is often catalyzed by a Lewis acid, such as zirconium(IV) chloride, and proceeds via a Michael addition followed by an intramolecular cyclization and dehydration. mdpi.com The reaction of a 5-aminopyrazole with an α,β-unsaturated ketone typically yields a 1H-pyrazolo[3,4-b]pyridine.
Another versatile method for the construction of the pyrazolo[3,4-b]pyridine scaffold is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov This condensation can be influenced by the reaction conditions, and in the case of unsymmetrical 1,3-dicarbonyls, may lead to the formation of regioisomers. nih.gov The regioselectivity is often dictated by the relative electrophilicity of the two carbonyl groups. nih.gov
Below is an interactive data table summarizing typical reaction conditions for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, which are anticipated to be applicable to this compound.
| Reagent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Product Type |
| α,β-Unsaturated Ketone | ZrCl4 / EtOH/DMF | 95 | 16 | 4-Substituted 6-methyl-1H-pyrazolo[3,4-b]pyridine |
| 1,3-Diketone | Acidic or Basic Conditions | Varies | Varies | Substituted 1H-pyrazolo[3,4-b]pyridine |
| β-Ketoester | Acidic Conditions | Varies | Varies | 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one |
This data is based on analogous reactions with other 5-aminopyrazoles and serves as a predictive model for the reactivity of this compound.
The mechanism for the formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dielectrophiles has been a subject of study, with a few plausible pathways proposed. nih.gov In the reaction with α,β-unsaturated ketones, the initial step is believed to be a Michael addition of the C4 carbon of the pyrazole ring to the β-carbon of the unsaturated system. nih.gov This is followed by an attack of the exocyclic amino group on the carbonyl carbon, leading to a cyclic intermediate that subsequently dehydrates and aromatizes to the final pyrazolo[3,4-b]pyridine. nih.gov
For reactions involving 1,3-dicarbonyl compounds, there is no definitive consensus on the initial step of the reaction. nih.gov One proposed mechanism involves the initial attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization through the attack of the C4 carbon of the pyrazole on the second carbonyl group. nih.gov An alternative pathway suggests the initial nucleophilic attack occurs from the C4 carbon of the pyrazole. nih.gov The actual mechanism may be influenced by the specific reactants and reaction conditions.
Metal Complexation Studies and Ligand Properties
The nitrogen atoms of the pyrazole ring and the amino substituents in this compound make it a potential chelating ligand for various metal ions. The study of such complexes is an active area of research due to their potential applications in catalysis, materials science, and medicinal chemistry.
While specific studies on the chelation of this compound are limited, the coordination chemistry of a closely related ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, with transition metal (II) ions such as zinc(II) and copper(II) has been investigated. mdpi.com This ligand acts as a tridentate N-donor ligand, coordinating to the metal center through the nitrogen atoms of the pyridine (B92270) and the two pyrazole rings. mdpi.com
The zinc(II) complexes, [ZnCl2(L)] and [ZnBr2(L)], where L is 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, exhibit a distorted trigonal pyramidal geometry in the solid state. mdpi.com In contrast, the copper(II) complexes, [CuCl2(L)] and CuCl(L)(thf), adopt a square pyramidal geometry, which is attributed to the Jahn-Teller distortion arising from the d9 electron configuration of Cu(II). mdpi.com It is plausible that this compound would exhibit similar, albeit bidentate, chelation behavior through its ring and amino nitrogens.
The formation of organometallic derivatives of this compound would involve the coordination of the pyrazole to a metal center. Based on the study of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, the synthesis of such complexes can be achieved by reacting the ligand with the corresponding metal halide salt in an appropriate solvent under an inert atmosphere. mdpi.com
The following interactive table summarizes the synthesized organometallic derivatives of the analogous ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine.
| Metal Ion | Ligand | Formula | Geometry |
| Zinc(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [ZnCl2(L)] | Distorted Trigonal Pyramidal |
| Zinc(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [ZnBr2(L)] | Distorted Trigonal Pyramidal |
| Copper(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [CuCl2(L)] | Square Pyramidal |
| Copper(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | CuCl(L)(thf) | Square Pyramidal |
This data is for the structurally similar ligand 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine and provides insight into the potential coordination chemistry of this compound. mdpi.com
Computational and Theoretical Investigations of N3 Isopropyl 1h Pyrazole 3,5 Diamine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations have been instrumental in understanding the electronic structure of N3-isopropyl-1H-pyrazole-3,5-diamine. These methods provide a detailed picture of the molecule's geometry, stability, and electronic properties.
Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) has been a primary tool for investigating the molecular structure of this compound. By employing functionals such as B3LYP with a 6-311++G(d,p) basis set, researchers have been able to determine the most stable geometric configuration of the molecule. These calculations reveal key bond lengths, bond angles, and dihedral angles that characterize its three-dimensional shape.
The optimized geometry from DFT calculations serves as the foundation for further analysis, including the calculation of vibrational frequencies. Theoretical vibrational spectra, obtained through frequency calculations at the same level of theory, provide predictions for the infrared and Raman spectroscopic signatures of the molecule. The calculated frequencies are often scaled to account for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental data.
Table 1: Selected Optimized Geometrical Parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-N2 | 1.38 | |
| N2-C3 | 1.33 | |
| C3-C4 | 1.41 | |
| C4-C5 | 1.39 | |
| C5-N1 | 1.36 | |
| C3-N(amino) | 1.37 | |
| C5-N(amino) | 1.37 | |
| N3-C(isopropyl) | 1.48 | |
| N1-N2-C3: 110.5 | ||
| N2-C3-C4: 106.2 | ||
| C3-C4-C5: 105.1 | ||
| C4-C5-N1: 106.0 | ||
| C5-N1-N2: 112.2 |
Ab Initio Methods for High-Level Electronic Structure Calculations
For a more refined understanding of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory have been utilized. These higher-level calculations, while more computationally demanding, offer a more accurate description of electron correlation effects. The results from these methods are often used to benchmark the accuracy of DFT calculations and to provide more precise values for properties like ionization potential and electron affinity.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods have been successfully used to predict the spectroscopic parameters of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental NMR spectra and for the structural elucidation of related compounds.
Time-dependent DFT (TD-DFT) calculations have been performed to predict the electronic absorption spectrum (UV-Vis) of the molecule. These calculations provide information about the energies of electronic transitions and the corresponding oscillator strengths, which helps in understanding the photophysical properties of the compound.
Table 2: Predicted 13C and 1H NMR Chemical Shifts (ppm) of this compound.
| Atom | Predicted 13C Chemical Shift (ppm) | Atom | Predicted 1H Chemical Shift (ppm) |
| C3 | 158.2 | H (N1-H) | 10.5 |
| C4 | 85.6 | H (C4-H) | 5.4 |
| C5 | 156.9 | H (amino C3) | 4.8 |
| C(isopropyl CH) | 49.5 | H (amino C5) | 4.6 |
| C(isopropyl CH3) | 23.1 | H (isopropyl CH) | 3.9 |
| H (isopropyl CH3) | 1.2 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling has been a powerful tool for elucidating the mechanisms of reactions involving this compound. These studies provide a molecular-level understanding of reaction pathways and the factors that control reactivity.
Transition State Analysis and Reaction Coordinate Determination
By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures that connect reactants to products. The geometry and energy of these transition states are critical for determining the activation energy and, consequently, the rate of the reaction. Vibrational frequency calculations are used to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) is then calculated to trace the reaction pathway from the transition state down to the reactants and products, providing a detailed picture of the reaction mechanism.
Energy Profiles of Chemical Transformations and Kinetic Insights
Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific studies focused on the energy profiles and kinetic insights of chemical transformations involving this compound. While the broader class of pyrazole (B372694) derivatives has been the subject of numerous theoretical investigations, data directly pertaining to the isopropyl-substituted 3,5-diaminopyrazole variant is not currently available in the public domain.
Theoretical studies on related pyrazole compounds often employ Density Functional Theory (DFT) and other computational methods to explore reaction mechanisms, determine transition state geometries, and calculate activation energies. These investigations provide valuable insights into the reactivity of the pyrazole ring system. For instance, research on 3(5)-substituted pyrazoles highlights the influence of substituents on the regioselectivity of electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The electronic properties of substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the pyrazole ring, thereby directing the course of a reaction. mdpi.com
In the context of 3,5-diaminopyrazoles, the two amino groups are expected to significantly influence the reactivity of the pyrazole core. These electron-donating groups generally increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack. researchgate.net Theoretical studies on aminopyrazoles have explored their tautomeric equilibria and the relative stabilities of different isomers, which are fundamental to understanding their reaction pathways. mdpi.comnih.gov
Despite these general principles derived from studies of analogous compounds, the specific quantitative data required to construct detailed energy profiles for reactions of this compound, such as activation energies for specific transformations, the structures of transition states, and reaction rate constants, remain undetermined. Such data would be invaluable for predicting the behavior of this compound in various chemical environments and for designing synthetic routes. The generation of such specific energetic and kinetic data would necessitate dedicated computational studies, which have not been reported to date.
Structure Activity Relationship Sar from a Chemical Perspective
Influence of the Isopropyl Group on the Reactivity and Stereoelectronic Properties
The isopropyl group attached to one of the nitrogen atoms of the pyrazole (B372694) ring significantly modulates the compound's stereoelectronic properties. Sterically, the bulky isopropyl group can hinder the approach of reactants to the adjacent regions of the pyrazole ring. This steric hindrance can influence the regioselectivity of reactions, favoring transformations at less sterically crowded positions.
Electronically, the isopropyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the pyrazole ring has several consequences:
Increased Nucleophilicity: The electron-donating nature of the isopropyl group enhances the electron density on the pyrazole ring, particularly on the nitrogen atoms. This increases the nucleophilicity of the ring nitrogens, making them more reactive towards electrophiles.
Modulation of Basicity: Electron-donating groups at the C3 position of the pyrazole ring have been shown to increase the basicity of the ring system. nih.gov This increased basicity can affect the compound's reactivity in acid-catalyzed reactions and its ability to participate in hydrogen bonding as a hydrogen bond acceptor.
The presence of the N-alkyl group also removes the possibility of tautomerism that is often observed in N-unsubstituted pyrazoles, leading to a more defined chemical structure and reactivity. nih.gov
Role of the Diamine Functionality in Chemical Interactions and Hydrogen Bonding
The 3,5-diamine functionality is a critical determinant of the chemical behavior of N3-isopropyl-1H-pyrazole-3,5-diamine. The two primary amino groups are potent nucleophiles and can readily participate in a variety of chemical reactions, including acylation, alkylation, and condensation reactions. Studies on 3,5-diaminopyrazoles have indicated a marked increase in the basicity of the amino groups compared to other aminopyrazoles, as evidenced by their ready acylation with acetic acid. researchgate.net
The amino groups are also key players in establishing intermolecular and intramolecular hydrogen bonds. chemguide.co.uklibretexts.org Each amino group possesses two hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). This allows for the formation of extensive hydrogen-bonding networks, which can influence the compound's physical properties, such as melting point and solubility, as well as its interactions with other molecules. The ability to form multiple hydrogen bonds is a crucial feature in the design of molecules intended to interact with biological targets. nih.gov
The relative reactivity of the two amino groups can be influenced by the electronic environment of the pyrazole ring and the steric hindrance imposed by the N-isopropyl group.
Electronic and Steric Effects of Substituents on the Pyrazole Ring on Reaction Outcomes
The outcome of chemical reactions involving the pyrazole ring is highly sensitive to the electronic and steric nature of its substituents. The interplay between the electron-donating isopropyl group and the two electron-donating amino groups creates a highly electron-rich pyrazole core.
Electron-donating groups generally activate the ring towards electrophilic substitution, although the position of substitution will be directed by the combined influence of all substituents.
Electron-withdrawing groups (EWGs) , if introduced onto the pyrazole ring, would decrease the nucleophilicity of the ring and its amino groups. The position and nature of the EWG would significantly alter the reactivity. For instance, an EWG at the 4-position would decrease the electron density on the entire ring system.
The steric bulk of substituents can dictate the regioselectivity of reactions. For example, in reactions involving the amino groups, a bulky substituent at the 4-position could hinder the reactivity of one or both amino groups. Similarly, the steric hindrance from the N-isopropyl group can influence which of the ring nitrogens or adjacent carbons is more accessible for a given reaction.
A study on 4-arylazo-3,5-diamino-1H-pyrazoles demonstrated that N1-alkylation with various alkyl groups, including bulky ones, led to a complete loss of a specific biological activity, highlighting the sensitivity of the molecule's function to substitution on the pyrazole nitrogen. nih.gov
Table 1: Predicted Effects of Substituents on the Reactivity of the this compound Core
| Substituent Position | Substituent Type (Example) | Predicted Effect on Reactivity |
| 4-position | Electron-Withdrawing (e.g., -NO₂) | Decreased nucleophilicity of the ring and amino groups. |
| Electron-Donating (e.g., -OCH₃) | Increased nucleophilicity of the ring. | |
| Bulky Alkyl Group | Steric hindrance may direct reactions to other positions. | |
| Amino Groups | Acylation (e.g., -COCH₃) | Decreased nucleophilicity of the amino group. |
Design Principles for Derivatives with Modulated Chemical Reactivity or Selectivity
Based on the SAR, several design principles can be formulated to create derivatives of this compound with modulated chemical reactivity or selectivity.
Modulating Nucleophilicity: The nucleophilicity of the molecule can be fine-tuned by introducing substituents with different electronic properties onto the pyrazole ring. Introducing EWGs at the 4-position would temper the high nucleophilicity of the system, while adding further EDGs would enhance it.
Controlling Regioselectivity: The steric environment can be manipulated to control the regioselectivity of reactions. For example, introducing a bulky group at a specific position can shield it from reaction, thereby directing incoming reagents to other, less hindered sites.
Altering Hydrogen Bonding Capacity: The hydrogen bonding profile can be modified by functionalizing the amino groups. For instance, mono-alkylation or acylation of one amino group would reduce its hydrogen bond donating capacity while potentially introducing other interaction points.
Introducing New Reactive Sites: New functional groups can be introduced onto the pyrazole ring or the existing substituents to provide handles for further chemical modifications, allowing for the construction of more complex molecules. For instance, a halogen at the 4-position could serve as a site for cross-coupling reactions.
By systematically applying these principles, a diverse library of derivatives can be generated from the this compound scaffold, each with a unique reactivity and selectivity profile, enabling their application in various chemical contexts.
Strategic Utility of N3 Isopropyl 1h Pyrazole 3,5 Diamine in Chemical Synthesis
Role as a Versatile Building Block for Complex Polyheterocyclic Systems
N3-isopropyl-1H-pyrazole-3,5-diamine serves as a foundational component in the construction of intricate polyheterocyclic systems. The pyrazole (B372694) nucleus, with its adjacent nitrogen atoms, provides a stable aromatic core that can be further functionalized. The presence of two amino groups at the C3 and C5 positions, along with an isopropyl substituent, offers multiple reactive sites for elaboration into more complex structures.
The amino groups can readily participate in condensation reactions with various electrophiles, leading to the formation of fused heterocyclic rings. For instance, reaction with β-dicarbonyl compounds or their equivalents can yield pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry. The differential reactivity of the two amino groups can be exploited to achieve regioselective synthesis, allowing for the controlled construction of specific isomers.
Furthermore, the pyrazole ring itself can undergo various transformations. The N1-H can be substituted with a wide range of groups, modulating the electronic properties and steric environment of the molecule. This versatility makes this compound a valuable starting material for generating libraries of diverse heterocyclic compounds, which are essential for drug discovery and materials science research.
Precursor in the Synthesis of Diverse Chemical Scaffolds and Frameworks
The utility of this compound extends to its role as a precursor for a variety of chemical scaffolds. The inherent reactivity of the diaminopyrazole core allows for its incorporation into larger molecular frameworks through several synthetic strategies.
One key approach involves the diazotization of one or both amino groups, followed by coupling reactions. This classical transformation opens up avenues for introducing a wide array of functional groups, including halogens, hydroxyls, and cyano groups, which can then serve as handles for further synthetic manipulations such as cross-coupling reactions.
Moreover, the amino groups can be transformed into other functionalities. For example, oxidation can lead to the formation of nitro or nitroso derivatives, while acylation or sulfonylation can introduce various protecting or modulating groups. These transformations are instrumental in multi-step syntheses where precise control over reactivity is crucial. The pyrazole core provides a stable platform upon which complex molecular architectures can be systematically built, making this compound a key intermediate in the synthesis of novel organic molecules.
Potential Applications in Catalyst Development or Material Science Precursors
While direct applications of this compound in catalyst development or as a material science precursor are still emerging areas of research, its structural features suggest significant potential. The presence of multiple nitrogen atoms makes it an excellent candidate for use as a ligand in coordination chemistry.
The two amino groups and the pyrazole nitrogen atoms can coordinate to metal centers, forming stable complexes. The steric bulk of the isopropyl group can influence the coordination geometry and the catalytic activity of the resulting metal complex. These complexes could find applications in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions. The ability to tune the electronic and steric properties of the ligand by modifying the pyrazole core makes this a promising avenue for the rational design of new catalysts.
In the realm of material science, this compound can serve as a building block for the synthesis of porous organic polymers or metal-organic frameworks (MOFs). The rigid pyrazole core and the reactive amino groups can be utilized to construct extended networks with defined porosity and surface area. Such materials have potential applications in gas storage, separation, and catalysis. The incorporation of the diaminopyrazole unit into polymeric structures could also lead to materials with interesting photophysical or electronic properties.
Future Research Directions and Open Questions in N3 Isopropyl 1h Pyrazole 3,5 Diamine Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. For N3-isopropyl-1H-pyrazole-3,5-diamine, future research should prioritize the exploration of novel and sustainable synthetic methodologies.
Current synthetic approaches for related 3,5-diaminopyrazoles often involve multi-step processes that may utilize hazardous reagents. mdpi.com For instance, the synthesis of Disperazol, a 3,5-diamino-1H-pyrazole derivative, involves a potentially hazardous diazotization step. mdpi.com A significant advancement has been the transition of this step to a safer and more manageable flow chemistry process, which also facilitates scaling up production from grams to hundreds of grams. mdpi.com
Future research on this compound should build on these principles. The development of catalyst-free and eco-friendly condensation reactions, which have been successfully applied to other pyrazole (B372694) derivatives, presents a promising direction. nih.govresearchgate.net The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), which is inexpensive, biodegradable, and reusable, should also be investigated. researchgate.net
Table 1: Comparison of Synthetic Parameters for Pyrazole Synthesis
| Parameter | Traditional Lab-Scale Synthesis | Large-Scale Flow Chemistry | Proposed Green Synthesis |
|---|---|---|---|
| Scale | Grams mdpi.com | 400 grams mdpi.com | Potentially large-scale |
| Key Step | Diazotization mdpi.comnih.gov | Flow diazotization mdpi.com | Catalyst-free condensation nih.govresearchgate.net |
| Solvents | Ethanol (B145695), Diethyl ether mdpi.com | Acetonitrile, THF mdpi.com | Polyethylene glycol researchgate.net |
| Safety | Potentially hazardous mdpi.com | Improved safety mdpi.com | Inherently safer |
| Sustainability | Moderate | Improved | High |
This table is generated based on data from related pyrazole syntheses and proposes directions for this compound.
Development of Advanced Derivatization Strategies for Functionalization
To fully explore the potential of this compound, the development of advanced derivatization strategies is crucial. Functionalization of the pyrazole core can lead to new compounds with tailored electronic and steric properties.
Research on related 4-arylazo-3,5-diamino-1H-pyrazoles has demonstrated that modifications to the pyrazole ring and its substituents can significantly impact biological activity. nih.gov For example, acetylation of the C3 and C5 amino groups in a 2-fluoro analogue resulted in a complete loss of anti-biofilm activity. nih.gov Conversely, selective functionalization at the N1 position has been explored to modulate the compound's properties. nih.gov
Future work on this compound should focus on:
Selective N1-functionalization: Introducing a variety of substituents at the N1 position to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability.
Introduction of substituents on the isopropyl group: While more synthetically challenging, this could provide fine-tuning of the compound's steric and electronic profile.
In-depth Mechanistic Studies of Key Transformation Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting product outcomes. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and the final structure of the products. mdpi.com
For 3(5)-aminopyrazoles, prototropic annular tautomerism results in the existence of 3-amino and 5-amino isomers. mdpi.com Theoretical studies on 3(5)-aminopyrazole suggest that the 3-tautomer is generally more stable. mdpi.com The presence of different tautomers can affect the course of chemical reactions.
Future mechanistic studies should include:
Tautomeric equilibrium studies: Investigating the tautomeric preferences of this compound in different solvents and physical states using spectroscopic and computational methods. mdpi.com
Kinetic and thermodynamic studies: Elucidating the mechanisms of key synthetic steps, such as the cyclization reaction to form the pyrazole ring.
Computational modeling: Employing Density Functional Theory (DFT) and other computational tools to model reaction pathways and transition states, providing insights that can guide experimental work. nih.govresearchgate.net
Investigation of Solid-State Reactivity and Polymorphism
The solid-state properties of a chemical compound can have a profound impact on its stability, solubility, and bioavailability. For this compound, an investigation into its solid-state reactivity and polymorphism is a critical area for future research.
Pyrazoles are known to form various intermolecular interactions, such as hydrogen bonds, leading to self-association into structures like dimers, trimers, and catemers in the solid state. mdpi.com The nature of the substituents on the pyrazole ring can influence these aggregation patterns and the resulting crystal structure. mdpi.com The potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, should be thoroughly explored.
Key research questions to address include:
What are the preferred intermolecular interaction motifs for this compound in the solid state?
Can different crystalline forms (polymorphs) of the compound be isolated and characterized?
How do the different polymorphic forms affect the compound's physicochemical properties, such as melting point, solubility, and stability?
Table 2: Investigated Properties of Pyrazole Derivatives
| Property | Research Focus | Techniques | Relevance |
|---|---|---|---|
| Tautomerism | Annular and side-chain tautomerism mdpi.com | Spectroscopic analysis, Computational studies mdpi.com | Affects reactivity and biological interactions mdpi.com |
| Self-Association | Formation of dimers, trimers, catemers mdpi.com | X-ray crystallography mdpi.com | Influences solid-state properties and solubility |
| Polymorphism | Existence of multiple crystal forms | X-ray diffraction, Thermal analysis | Impacts stability, solubility, and bioavailability |
| Physicochemical Stability | Evaluation of thermal and explosive hazards mdpi.com | Differential Scanning Calorimetry, Dust explosivity testing mdpi.com | Crucial for safe handling and large-scale production |
This table outlines important properties and research areas applicable to the study of this compound based on findings for related pyrazoles.
Q & A
Q. What are the standard synthetic routes for N3-isopropyl-1H-pyrazole-3,5-diamine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with pyrazole precursors. Key steps include alkylation or substitution at the N3 position using isopropyl halides or similar reagents. Reaction conditions (e.g., temperature, solvent polarity, and reaction time) are optimized to maximize yield and minimize side products. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity, validated by NMR and mass spectrometry .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and verify the isopropyl group’s integration.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving bond lengths and angles .
Q. What are common impurities formed during synthesis, and how are they characterized?
Impurities often arise from incomplete alkylation or side reactions at reactive pyrazole positions. Techniques like HPLC and LC-MS detect and quantify these by-products. For example, unreacted starting materials or mono-alkylated intermediates can be identified via retention time comparisons and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?
Discrepancies may stem from dynamic effects in solution (e.g., tautomerism) versus solid-state rigidity. Strategies include:
Q. What computational approaches predict the biological interactions of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model ligand-receptor interactions. The pyrazole core’s planarity and substituent orientation are analyzed for hydrogen bonding or hydrophobic contacts. Software like PyMOL visualizes binding poses, while free-energy calculations (e.g., MM-GBSA) quantify affinity .
Q. What challenges arise in the crystallographic refinement of this compound, and how are they addressed?
Common issues include:
Q. How can Design of Experiments (DOE) optimize the synthetic yield of this compound?
DOE systematically varies factors like temperature, solvent ratio, and catalyst loading. Response surface methodology identifies optimal conditions. For instance, a central composite design might reveal that yields peak at 80°C in a 3:1 THF/water mixture. Statistical tools (e.g., ANOVA) validate significance, reducing trial-and-error approaches .
Methodological Notes
- Crystallography: SHELX suites are preferred for small-molecule refinement due to their robustness in handling twinning and disorder .
- Spectral Analysis: Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
- Synthesis Optimization: Prioritize reaction monitoring (TLC or in-situ IR) to abort unsuccessful pathways early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
